molecular formula C17H17N5O B2897716 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide CAS No. 2035022-34-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide

Cat. No. B2897716
CAS RN: 2035022-34-3
M. Wt: 307.357
InChI Key: KSYNZXJWRRQJNV-CMDGGOBGSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known for their significant biological activities in various domains, such as antibacterial, antifungal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methods. One approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method involves the oxidation of aminopyrimidine Schiff bases .


Molecular Structure Analysis

The molecular structure of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . For instance, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” can be diverse, depending on the functional groups present in the molecule. For instance, the presence of an amino group can lead to reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the compound, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications for the compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide, focusing on six unique applications:

Anticancer Activity

Triazolo[1,5-a]pyrimidine derivatives have been studied for their potential as anticancer agents. They have shown inhibitory activities against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), cervical cancer (Hela), melanoma (B16-F10 cells), and paclitaxel-resistant cancer cell lines (A2780/T cells) at low nanomolar levels .

Antimicrobial Activity

These compounds also display a range of antimicrobial activities. They have been found to possess antibacterial, antifungal, and antiparasitic properties, making them valuable in the development of new antimicrobial agents .

Antiviral Activity

The triazolo[1,5-a]pyrimidine scaffold is present in structures that have shown antiviral activities. This makes them an important class of compounds in medicinal chemistry for the development of antiviral drugs .

Treatment of Neurological Disorders

Derivatives containing the triazolo[1,5-a]pyrimidine moiety have been used in drugs such as Lamotrigine, which is an anti-epileptic medication. This indicates their potential application in treating neurological disorders .

Therapeutic Targets for Metabolic Disorders

Fatty acid-binding proteins (FABPs) isoforms, such as FABP4 and FABP5, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolo[1,5-a]pyrimidine derivatives have been recognized for their role in targeting these proteins .

Agricultural Chemistry

This class of compounds has aroused interest in agricultural chemistry due to their diverse important structures and activities that can be beneficial in this field .

Future Directions

The future directions in the research of “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide” could involve the design and synthesis of novel derivatives with enhanced biological activities . Additionally, further studies could focus on elucidating the detailed mechanism of action of these compounds .

properties

IUPAC Name

(E)-3-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(9-8-14-5-2-1-3-6-14)18-10-4-7-15-11-19-17-20-13-21-22(17)12-15/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,18,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNZXJWRRQJNV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide

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